molecular formula C15H13BrO B8172095 2-(Benzyloxy)-4-bromo-1-vinylbenzene

2-(Benzyloxy)-4-bromo-1-vinylbenzene

Cat. No.: B8172095
M. Wt: 289.17 g/mol
InChI Key: GXYXSAHZVFBRNQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-bromo-1-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-bromo-1-vinylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and organoboron reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-bromo-1-vinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzyloxy)-4-bromo-1-vinylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-bromo-1-vinylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can undergo nucleophilic substitution reactions. These interactions and reactions enable the compound to exert its effects in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4-bromo-1-vinylbenzene is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct reactivity and interaction capabilities. This combination makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-bromo-1-ethenyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-13-8-9-14(16)10-15(13)17-11-12-6-4-3-5-7-12/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYXSAHZVFBRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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